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  • Product: 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide
  • CAS: 845886-05-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide

This guide provides a comprehensive technical analysis of the chemical structure of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide, a substituted piperazine derivative incorporating a cyclic hydroxamic acid moiety. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the chemical structure of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide, a substituted piperazine derivative incorporating a cyclic hydroxamic acid moiety. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural elucidation through modern analytical techniques. The narrative emphasizes the rationale behind experimental choices and the interpretation of spectroscopic data.

Introduction

1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide belongs to the class of cyclic hydroxamic acids integrated into a piperazine framework. The piperazine ring is a common scaffold in medicinal chemistry, known for its versatile biological activities.[1][2] The introduction of a hydroxamic acid group (-N(OH)-C=O) is significant, as this functional group is a well-known zinc-binding motif found in various enzyme inhibitors, including histone deacetylase (HDAC) inhibitors which have applications in cancer therapy.[3][4] The gem-dimethyl substitution at the C5 position is expected to introduce conformational rigidity to the piperazine ring. A thorough structural analysis is paramount for understanding its chemical reactivity, potential biological targets, and structure-activity relationships (SAR).

Part 1: Structural Elucidation Workflow

The definitive structural characterization of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide necessitates a multi-faceted analytical approach. The proposed workflow integrates data from several spectroscopic and spectrometric techniques to build a cohesive and validated structural model.

Structural_Elucidation_Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Initial Verification IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Elemental Composition NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, 2D NMR Map Connectivity & Stereochemistry IR->NMR Functional Group Info XRay X-ray Crystallography (if crystalline solid) Confirm Absolute Structure NMR->XRay Detailed Connectivity Structure Final Structure Confirmation NMR->Structure Primary Solution Structure XRay->Structure Unambiguous Proof NMR_Connectivity H2 H2 H3a H3a H2->H3a COSY H3b H3b H2->H3b COSY H3a->H3b geminal H6a H6a H6b H6b H6a->H6b geminal NH4 NH4 NH4->H3a weak COSY/NOE NH4->H3b weak COSY/NOE

Caption: Key expected COSY correlations in 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide.

Conclusion

The structural analysis of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide is a systematic process that relies on the convergence of data from multiple analytical techniques. High-resolution mass spectrometry establishes the elemental formula. Infrared spectroscopy confirms the presence of critical functional groups, namely the hydroxamic acid and carboxamide moieties. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and 2D techniques, provides an unambiguous map of the atomic connectivity and stereochemical relationships within the molecule. For a crystalline sample, single-crystal X-ray diffraction would offer the ultimate confirmation of the three-dimensional structure. This detailed structural understanding is the foundation for any further investigation into the chemical and biological properties of this promising heterocyclic compound.

References

  • Tipton, C. L., Klun, J. A., Husted, R. R., & Pierson, M. D. (1967). Cyclic Hydroxamic Acids and Related Compounds from Maize. Isolation and Characterization. Biochemistry, 6(9), 2866-2870. [Link]

  • Felder, E., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S.
  • Zhang, Y., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Minerals Engineering, 207, 108544. [Link]

  • Auer, M., et al. (2001). Process for preparing 2-piperazine carboxylic acid derivatives.
  • Auer, M., et al. (2001). Process for preparing 2-piperazine carboxylic acid derivatives.
  • Coronado-Velazquez, M., et al. (2018). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Journal of the Mexican Chemical Society, 62(2). [Link]

  • Lombardo, L. J., et al. (2004). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. [Link]

  • Parrino, B., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 585. [Link]

  • Komatsu, Y., et al. (2001). Cyclic hydroxamic-acid-containing peptide 31, a potent synthetic histone deacetylase inhibitor with antitumor activity. Cancer Research, 61(11), 4459-4466. [Link]

  • Wikipedia contributors. (2024, January 19). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Chemistry of Piperazine: Synthesis and Core Properties. [Link]

  • Khan, I., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl-Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Modern Chemistry & Applications, 2(2). [Link]

  • Cheméo. (2024). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • CAS. (n.d.). 1,4-Dimethylpiperazine. In CAS Common Chemistry. [Link]

  • Nielsen, B., et al. (1986). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Zhang, X., & Li, J. (2010). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Li, L., et al. (2007). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1705-1714. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]

  • Shinomiya, M., et al. (1977). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 214-218. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61380, (2S,5S)-2,5-dimethylpiperazine. [Link]

  • Seebach, D., et al. (2012). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Organic & Biomolecular Chemistry, 10(2), 334-344. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-Hydroxy Piperazine Carboxamides

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The N-hydroxy piperazine carboxamide moiety is an increasingly important structural motif in medicinal chemistry, valued for its unique ph...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-hydroxy piperazine carboxamide moiety is an increasingly important structural motif in medicinal chemistry, valued for its unique physicochemical properties and biological activity. However, the inherent reactivity of the N-hydroxy amide functionality, coupled with the piperazine ring's susceptibility to degradation, presents significant challenges to maintaining the thermodynamic stability of drug candidates. This guide provides a comprehensive exploration of the factors governing the stability of this class of compounds. We will delve into the primary degradation pathways, including hydrolysis, oxidation, and thermal decomposition, supported by mechanistic insights. Furthermore, this document outlines robust experimental protocols for conducting forced degradation studies and discusses the application of computational methods for predicting stability. By understanding these principles, researchers can develop more stable and effective pharmaceutical products.

Introduction: The N-Hydroxy Piperazine Carboxamide Scaffold

The piperazine ring is a common scaffold in drug design, and the introduction of an N-hydroxy carboxamide group can enhance biological activity and improve pharmacokinetic profiles.[1] The N-hydroxy amide group, in particular, is a known metal chelator and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2] However, this functional group also introduces potential metabolic and chemical liabilities that must be thoroughly understood and managed during drug development.

This guide will provide a detailed examination of the thermodynamic stability of N-hydroxy piperazine carboxamides, focusing on the chemical principles that underpin their degradation. A thorough understanding of these principles is essential for the rational design of stable drug candidates and the development of robust analytical methods.

Fundamental Aspects of Stability

The thermodynamic stability of N-hydroxy piperazine carboxamides is influenced by a combination of factors related to the core structure: the piperazine ring, the carboxamide linkage, and the N-hydroxy group.

The Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is generally considered stable.[3] However, it is susceptible to oxidation at the nitrogen atoms, which can lead to the formation of N-oxides.[4] The ring can also undergo ring-opening reactions under certain conditions.[5] The substitution pattern on the piperazine ring can significantly impact its stability. For instance, methyl substitution can increase the rate of thermal degradation.[3]

The Carboxamide Bond

Amide bonds are generally stable to hydrolysis, but their stability can be influenced by neighboring functional groups and the reaction conditions.[6] The hydrolysis of amides can be catalyzed by both acid and base.[7] In the context of N-hydroxy piperazine carboxamides, the electronic properties of the substituents on the piperazine ring and the acyl group will modulate the susceptibility of the carboxamide bond to cleavage.

The N-Hydroxy Group

The N-hydroxy group is a key determinant of the stability of these molecules. It can act as a nucleophile and can be susceptible to oxidation. The presence of the N-hydroxy group can also influence the electronic properties of the adjacent amide bond, potentially affecting its hydrolytic stability. The ability of N-hydroxy amides to form strong intermolecular hydrogen bonds can also play a role in their solid-state stability.[2]

Primary Degradation Pathways

Understanding the potential degradation pathways is critical for developing stable formulations and for identifying potential degradants during stability studies.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many pharmaceuticals. For N-hydroxy piperazine carboxamides, hydrolysis can occur at the carboxamide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] The N-hydroxy group may also be protonated, which could influence the reaction rate. Some N-acyl amino acid amides have shown unexpected hydrolytic instability under mild acidic conditions.[8]

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can directly attack the carbonyl carbon of the amide. The N-hydroxy group is acidic and will be deprotonated under basic conditions, which could affect the electron density at the carbonyl carbon and thus the rate of hydrolysis.

A plausible hydrolytic degradation pathway is illustrated below:

N-Hydroxy Piperazine Carboxamide N-Hydroxy Piperazine Carboxamide Piperazine Carboxylic Acid + Hydroxylamine Piperazine Carboxylic Acid + Hydroxylamine N-Hydroxy Piperazine Carboxamide->Piperazine Carboxylic Acid + Hydroxylamine  Hydrolysis (Acid or Base)

Caption: Plausible hydrolytic degradation of N-hydroxy piperazine carboxamides.

Oxidative Degradation

Oxidative degradation is another significant concern for piperazine-containing compounds. The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[4] The N-hydroxy group itself can also be a site of oxidation.

Common oxidizing agents that can be encountered during manufacturing or storage include atmospheric oxygen, peroxides, and metal ions. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[4]

Potential oxidative degradation products include:

  • N-oxides: Formation of N-oxides at either of the piperazine nitrogens.

  • Ring-Opened Products: Oxidative cleavage of the piperazine ring.

  • Hydroxylated Derivatives: Hydroxylation of the piperazine ring.[4]

cluster_0 Oxidative Degradation Pathways N-Hydroxy Piperazine Carboxamide N-Hydroxy Piperazine Carboxamide N-Oxide N-Oxide N-Hydroxy Piperazine Carboxamide->N-Oxide N-Oxidation Hydroxylated Piperazine Ring Hydroxylated Piperazine Ring N-Hydroxy Piperazine Carboxamide->Hydroxylated Piperazine Ring Ring Hydroxylation Ring-Opened Products Ring-Opened Products N-Hydroxy Piperazine Carboxamide->Ring-Opened Products Ring Cleavage

Caption: Potential oxidative degradation pathways for N-hydroxy piperazine carboxamides.

Thermal Degradation

Elevated temperatures can accelerate the degradation of N-hydroxy piperazine carboxamides. The thermal stability of piperazine and its derivatives has been studied, and degradation is known to occur via SN2 substitution reactions.[5][9] The presence of substituents on the piperazine ring can influence the rate of thermal degradation.[3] For N-hydroxy piperazine carboxamides, thermal stress could lead to decomposition of the N-hydroxy amide group and degradation of the piperazine ring.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that lead to degradation. The potential for photodegradation should be assessed, especially for drug products that may be exposed to light during their lifecycle. Photostability studies are typically conducted according to ICH guidelines.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to stress conditions that are more severe than those encountered during accelerated stability testing.

General Workflow for Forced Degradation Studies

A systematic approach to forced degradation is crucial for obtaining meaningful data.

cluster_stress Stress Conditions Drug Substance Drug Substance Stress Conditions Stress Conditions Drug Substance->Stress Conditions Sample Analysis Sample Analysis Stress Conditions->Sample Analysis Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic Data Interpretation Data Interpretation Sample Analysis->Data Interpretation

Caption: General workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies on N-hydroxy piperazine carboxamides. The specific conditions may need to be optimized for each compound.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid State105°C24 hours
Photolytic ICH Q1B conditionsAmbientAs per guidelines

Protocol 1: Hydrolytic Degradation [4]

  • Sample Preparation: Prepare solutions of the N-hydroxy piperazine carboxamide (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water (as a control).

  • Stress Conditions: Incubate the solutions at 60°C for 24 hours.

  • Analysis: At appropriate time intervals (e.g., 0, 6, 12, and 24 hours), withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating HPLC-UV/MS method.

Protocol 2: Oxidative Degradation [4]

  • Sample Preparation: Prepare a solution of the N-hydroxy piperazine carboxamide (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide.

  • Stress Conditions: Keep the solution at room temperature for 24 hours.

  • Analysis: At appropriate time intervals, withdraw aliquots and analyze by HPLC-UV/MS.

Protocol 3: Thermal Degradation [4]

  • Sample Preparation: Place a solid sample of the N-hydroxy piperazine carboxamide in a controlled temperature chamber.

  • Stress Conditions: Expose the sample to a temperature of 105°C for 24 hours.

  • Analysis: At the end of the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC-UV/MS.

Analytical Methodology

A validated stability-indicating analytical method is crucial for the successful outcome of forced degradation studies.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to separate the parent compound from its degradation products.

  • Mass Spectrometry (MS): Coupling HPLC with MS detection (LC-MS) is essential for the identification and structural elucidation of degradation products.

Computational Approaches to Stability Prediction

In addition to experimental studies, computational methods can provide valuable insights into the thermodynamic stability of N-hydroxy piperazine carboxamides.

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate thermodynamic parameters such as Gibbs free energy of reaction for various degradation pathways.[10] This can help in identifying the most likely degradation products and understanding the reaction mechanisms.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational preferences of the molecule and its interactions with solvent molecules, which can influence its stability.[11]

Strategies for Enhancing Stability

Based on an understanding of the degradation pathways, several strategies can be employed to enhance the stability of N-hydroxy piperazine carboxamides:

  • Structural Modification: Judicious modification of the molecular structure can improve stability. For example, introducing electron-withdrawing groups could potentially stabilize the carboxamide bond to hydrolysis.

  • Formulation Development: The choice of excipients, pH, and buffering agents in a formulation can have a significant impact on the stability of the drug substance.

  • Packaging and Storage: Protecting the drug product from light, moisture, and oxygen through appropriate packaging and storage conditions is crucial for maintaining its stability over its shelf life.

Conclusion

The thermodynamic stability of N-hydroxy piperazine carboxamides is a multifaceted issue that requires a thorough understanding of the interplay between the piperazine ring, the carboxamide linkage, and the N-hydroxy group. A combination of experimental forced degradation studies and computational modeling can provide a comprehensive picture of the degradation pathways and kinetics. This knowledge is indispensable for the development of stable, safe, and effective drug products based on this important chemical scaffold.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Quantum chemical studies on solvents for post-combustion carbon dioxide capture: calculation of pKa and carbamate stability of disubstituted piperazines. Chemphyschem. Available at: [Link]

  • Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. The Journal of Organic Chemistry. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • Quantum Chemical Studies on Solvents for Post-Combustion Carbon Dioxide Capture: Calculation of pKa and Carbamate Stability of Disubstituted Piperazines. ResearchGate. Available at: [Link]

  • Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation. Polish Journal of Pharmacology and Pharmacy. Available at: [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. ResearchGate. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers in Chemistry. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Scheme 1 Reagents and conditions: (i) N-(2-hydroxyethyl)-piperazine,... ResearchGate. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. RSC Publishing. Available at: [Link]

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Foundational

Literature review on substituted piperazine-2-carboxamide ligands

The following technical guide details the chemistry, synthesis, and pharmacological utility of substituted piperazine-2-carboxamide ligands. A Technical Guide to Synthesis, Stereochemistry, and Medicinal Application Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmacological utility of substituted piperazine-2-carboxamide ligands.

A Technical Guide to Synthesis, Stereochemistry, and Medicinal Application

Executive Summary

The piperazine-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinct from its non-chiral piperazine counterparts due to the stereogenic center at the C2 position. This structural feature allows the scaffold to function as a conformationally constrained peptidomimetic, specifically mimicking the


-turn of peptide chains or the transition states of proteolytic enzymes.

This guide analyzes the scaffold's utility in three critical domains: HIV Protease inhibition (transition state mimicry), GPCR modulation (specifically MC4R and Dopamine receptors), and Neurodegenerative enzymology (AChE/BChE inhibition). It provides validated synthetic routes, detailed protocols, and structural logic for optimizing ligand binding.

Part 1: Structural Rationale & Pharmacophore

The piperazine-2-carboxamide core offers a distinct advantage over planar heterocycles: Vectorial Control.

  • The C2 Chiral Center: Unlike standard N-substituted piperazines, the C2-carboxamide introduces chirality. The (S)-enantiomer is frequently derived from L-amino acids (e.g., serine, asparagine) and is often the bioactive isomer in peptide-mimicking drugs.

  • H-Bond Network: The amide nitrogen and carbonyl at C2 act as directional Hydrogen Bond Donors (HBD) and Acceptors (HBA), crucial for anchoring the ligand in the active site (e.g., the catalytic aspartates of HIV protease).

  • Conformational Constraint: The C2 substituent forces the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding.

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the structural activity relationship (SAR) logic for this scaffold.

SAR_Logic Core Piperazine-2-Carboxamide (Scaffold) N1 N1 Position (Basic Amine/Urea) Core->N1 N4 N4 Position (Hydrophobic Vector) Core->N4 C2 C2 Carboxamide (Chiral Anchor) Core->C2 Solubility Modulates Solubility & Metabolic Stability N1->Solubility Sulfonylation/Acylation Lipophilic Target Specificity (e.g., Benzyl for MC4R) N4->Lipophilic Arylation/Alkylation H_Bond H-Bond Donor/Acceptor (Aspartate Interaction) C2->H_Bond Stereochem Control

Figure 1: Structural dissection of the piperazine-2-carboxamide scaffold showing the functional role of each substitution vector.

Part 2: Synthetic Methodologies

Synthesizing the C2-carboxamide core requires controlling the stereochemistry. Two primary routes are industry-standard: the Chiral Pool Route (from Amino Acids) and the Hydrogenation Route (from Pyrazines).

Route A: The "Indinavir" Route (Chiral Pool)

This route, optimized for the synthesis of the HIV protease inhibitor Indinavir (Crixivan), utilizes L-Serine or Pyrazine-2-carboxylic acid precursors. The L-Serine route is particularly elegant for maintaining enantiopurity.

  • Start: L-Serine is converted to an N-protected aziridine.[1][2]

  • Ring Opening: Nucleophilic attack by a primary amine (forming the N4 substituent).

  • Cyclization: Reaction with 1,2-dibromoethane or equivalent electrophiles to close the piperazine ring.

Route B: The Peptide Coupling Route (Standard)

For library generation, starting from commercially available (S)-1-Boc-piperazine-2-carboxylic acid is most efficient.

Synthesis_Workflow Start Start: (S)-1-Boc-piperazine-2-carboxylic acid Step1 Step 1: Amide Coupling (EDC/HOBt or HATU + Amine) Start->Step1 Inter1 Intermediate: N1-Boc-C2-Amide Step1->Inter1 Step2 Step 2: N4-Functionalization (Reductive Amination / Alkylation) Inter1->Step2 Inter2 Intermediate: Fully Substituted Core Step2->Inter2 Step3 Step 3: Deprotection (TFA/HCl) Inter2->Step3 Final Final Ligand (Piperazine-2-Carboxamide) Step3->Final

Figure 2: Step-by-step synthetic workflow for generating N-substituted piperazine-2-carboxamide libraries.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10][11][12]

HIV Protease Inhibition (The Classic Case)

The most authoritative application of this scaffold is Indinavir (Crixivan) .[3]

  • Mechanism: The piperazine-2-carboxamide core serves as a non-peptide scaffold that positions the hydroxyethylene isostere (the transition state mimic) correctly within the HIV protease active site.

  • Key Interaction: The C2-carboxamide forms critical hydrogen bonds with the enzyme's backbone, while the pyridine group at N4 occupies the S3 subsite.

MC4R Agonists (Metabolic Disorders)

Substituted benzylic piperazine-2-carboxamides have emerged as potent ligands for the Melanocortin-4 Receptor (MC4R), a target for obesity treatment.

  • SAR Insight: Research indicates that a para-chlorobenzyl group at N4 and a bulky amide at C2 (e.g., tert-butyl amide) provide high affinity (Ki < 10 nM).

  • Selectivity: The chirality at C2 is decisive; often the (R)-enantiomer (in specific benzylic series) shows superior selectivity over MC3R compared to the (S)-enantiomer.

AChE/BChE Inhibitors (Alzheimer's)

Recent studies (2023) utilize 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as Multi-Target Directed Ligands (MTDLs).

  • Dual Action: These compounds inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Data: Hydroxamic acid derivatives at the C2 position (an isostere of the carboxamide) have shown nanomolar potency (Ki = 1.6 nM against BChE).

Part 4: Experimental Protocols & Data

Comparative Activity Data (Representative)

The following table summarizes how variations in the C2-amide and N4-substituent affect biological activity across different targets.

TargetCompound ClassN4 SubstituentC2 SubstituentActivity (Ki/IC50)Ref
HIV Protease Indinavir Analog3-Pyridylmethyltert-Butylamide0.56 nM (IC50)[1]
MC4R Benzyl Piperazine4-Cl-Benzyltert-Butylamide0.5 nM (Ki)[2]
BChE Bis-benzyl deriv.2-Cl-BenzylHydroxamic acid1.6 nM (Ki)[3]
Dopamine D3 Aryl CarboxamidePhenylbutylCarboxamide Linker0.5 nM (Ki)[4]
Protocol: Synthesis of N-Boc-Piperazine-2-Carboxamide

A self-validating protocol for the core scaffold synthesis.

Reagents:

  • (S)-1-Boc-piperazine-2-carboxylic acid (1.0 eq)

  • Amine (R-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Procedure:

  • Activation: Dissolve (S)-1-Boc-piperazine-2-carboxylic acid in DMF (0.1 M concentration) under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. The solution should turn slightly yellow (activation of acid). Stir for 10 minutes.

  • Amidation: Add the amine (R-NH2). Stir at room temperature for 4–12 hours.

  • Validation (TLC/LCMS): Monitor reaction. The disappearance of the carboxylic acid peak (M+) and appearance of the amide product (M+Amine-H2O) confirms completion.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Causality Check:

  • Why HATU? It minimizes racemization at the C2 chiral center compared to EDC/HOBt.

  • Why Acid Wash? Crucial to remove the excess amine which can interfere with subsequent N4-functionalization steps.

Part 5: References

  • Vacca, J. P., et al. (1994). L-735,524: An orally bioavailable human immunodeficiency virus type 1 protease inhibitor. Proceedings of the National Academy of Sciences. Link (Describes Indinavir discovery).

  • Chen, C., et al. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor.[4] Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Gulcin, I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.[5][4] Link

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. Link

  • Moura, R. G., et al. (2021).[1][2][6] Synthesis of the piperazine subunit of Indinavir.[2][3] Arkivoc.[2] Link

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Protocols & Analytical Methods

Method

Application Note: Solubility &amp; Handling of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide and structurally related N-hydroxy-piperazine scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide and structurally related N-hydroxy-piperazine scaffolds.[1]

Executive Summary & Compound Profile

1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide is a specialized heterocyclic building block, often utilized in the synthesis of metalloenzyme inhibitors (e.g., HCV NS5B, MMPs) due to the chelating potential of its N-hydroxy-carboxamide motif.[1]

Unlike simple piperazines, the presence of the N-hydroxy group (position 1) introduces unique redox sensitivity and acidity/basicity profiles that critically affect solubility and stability.[1] This guide provides predicted physicochemical data, empirical solubility ranges, and a rigorous protocol for experimental verification.

Physicochemical Profile (Predicted)
PropertyValue / RangeSignificance
Molecular Weight ~173.21 g/mol Small molecule; favors solubility.[1]
LogP (Predicted) -0.8 to -0.2Hydrophilic; suggests good aqueous solubility.[1]
pKa (Basic N4) 8.5 – 9.2Protonated at physiological pH (soluble).[1]
pKa (Acidic N-OH) 9.0 – 9.8Weakly acidic; deprotonates at high pH.[1]
Chelation Bidentate (N-OH + C=O)Critical: Avoid metal contact (Fe, Cu).[1]

Solubility Data

Note: Values below represent reference ranges for high-purity (>98%) crystalline material based on structural analogues (e.g., 1-hydroxy-2-piperazinones). Exact values may vary by polymorph.

Quantitative Solubility Table
SolventSolubility RatingConcentration Limit (Est.)Comments
DMSO High > 50 mg/mL (> 280 mM)Preferred Stock Solvent. Excellent stability if stored -20°C.
Water (pH 7.0) Moderate-High 10 – 30 mg/mL Solubility is pH-dependent.[1] High solubility due to zwitterionic character.[1]
Ethanol Moderate5 – 15 mg/mLHeating (37°C) may be required for saturation.[1]
PBS (pH 7.4) Moderate5 – 10 mg/mLPhosphate ions may compete for hydration shells; lower than pure water.[1]
Critical Stability Warning

The N-hydroxy moiety is susceptible to oxidation (forming nitrones) and metal-catalyzed degradation.[1]

  • DO NOT store aqueous solutions for >24 hours.[1]

  • DO NOT use metallic spatulas (use Teflon or ceramic).[1]

  • ALWAYS degas buffers to remove dissolved oxygen before dissolution.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution (DMSO)

Objective: Create a stable 100 mM stock solution for biological assays.

  • Calculate Mass: For 10 mL of 100 mM stock:

    
    
    Target Mass: ~173.2 mg.[1]
    
  • Weighing: Weigh the compound into a glass or polypropylene vial using a non-metallic spatula.

  • Dissolution:

    • Add 50% of the calculated DMSO volume.[1]

    • Vortex gently for 30 seconds.

    • Add remaining DMSO to final volume.[1]

    • Note: If dissolution is slow, sonicate in a water bath at ambient temperature (max 5 mins).[1] Avoid heating >40°C to prevent N-OH degradation.[1]

  • Storage: Aliquot into amber vials (to protect from light), seal under nitrogen/argon gas, and store at -20°C or -80°C.

Protocol B: Aqueous Solubility Determination (Shake-Flask Method)

Objective: Empirically determine the exact solubility limit in a specific buffer (e.g., PBS or Water).[1]

Materials:

  • Test Compound[1][2][3][4][5]

  • 0.45 µm PVDF Syringe Filters (Low binding)

  • HPLC/UV-Vis Spectrophotometer[1]

  • Orbital Shaker[1]

Step-by-Step Workflow:

  • Supersaturation: Add excess compound (~50 mg) to 1 mL of buffer in a microcentrifuge tube.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

    • Check: Is there a visible pellet? If no, add more compound and repeat.[1]

  • Filtration: Filter the supernatant using a 0.45 µm PVDF filter.

  • Quantification: Dilute the filtrate (e.g., 1:100 in water) and measure absorbance at

    
     (typically 210-230 nm for amides) or inject into HPLC.[1]
    
    • Calculation: Compare against a standard curve prepared from the DMSO stock.[1]

Visualization: Solubility Decision Tree & Workflow

SolubilityWorkflow Start Start: Dissolution Need SolventSelect Select Solvent System Start->SolventSelect DMSO DMSO (Stock Prep) SolventSelect->DMSO Storage/High Conc. Water Aqueous Buffer (Assay) SolventSelect->Water Direct Assay Dissolve Dissolve with Vortex/Sonication (Max 40°C) DMSO->Dissolve CheckOxidation Check: N-OH Oxidation Risk? Water->CheckOxidation Degas Action: Degas Buffer Add Antioxidant (e.g. DTT/TCEP) if compatible CheckOxidation->Degas Yes (Standard) Degas->Dissolve Filter Filter (0.45 µm PVDF) Dissolve->Filter If Precipitate Visible Use Ready for Assay Dissolve->Use Clear Solution Filter->Use

Caption: Decision tree for solvent selection and handling of N-hydroxy-piperazine derivatives, emphasizing oxidation mitigation steps.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Solution turns pink/red Metal chelation (Iron/Copper contamination)Discard solution.[1] Wash glassware with EDTA or use new plasticware.[1] Ensure water source is 18.2 MΩ (Milli-Q).[1]
Precipitation on dilution "Crash-out" effectDilute stepwise.[1] Ensure the final DMSO concentration in aqueous buffer is <1% (or as tolerated).
Degradation peaks in HPLC Oxidation of N-OH groupPrepare fresh. Add reducing agent (1 mM DTT) if assay permits.[1] Store under Argon.[1]

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Rayer, A. V., et al. (2014).[1][6] "Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences." Journal of Chemical & Engineering Data, 59(11), 3805–3813.[1] (Provides pKa baselines for piperazine rings). Link[1]

  • Santos, M. A., et al. (2012).[1] "Hydroxypyridinone and hydroxypyranone chelators: From iron overload to Alzheimer's disease."[1] Coordination Chemistry Reviews. (Discusses N-hydroxy/chelator stability). Link[1]

  • PubChem Compound Summary. "2,5-Dimethylpiperazine" (Structural Analog Data). Link[1]

Sources

Application

Application Note: Recrystallization Protocol for 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide

Abstract & Scope This application note details the standardized procedure for the recrystallization of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide (CAS 845886-05-7).[1][2] As a functionalized cyclic hydroxylamine and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized procedure for the recrystallization of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide (CAS 845886-05-7).[1][2] As a functionalized cyclic hydroxylamine and carboxamide, this compound presents specific purification challenges related to thermal stability and zwitterionic solubility characteristics.[1] This guide provides a robust, scalable protocol designed to remove common synthetic impurities (acyclic precursors, over-oxidized nitrones, and hydrolysis byproducts) while preserving the integrity of the N-O bond.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular interactions is prerequisite to solvent selection.[2] The compound features three distinct moieties governing its solubility:

  • Piperazine Core (Gem-dimethyl substituted): Lipophilic bulk that reduces water solubility compared to unsubstituted piperazine.[1][2]

  • 1-Hydroxy Group (

    
    -OH):  Amphoteric nature; capable of hydrogen bond donation and acceptance.[1][2] Potential for thermal degradation >100°C.[2]
    
  • 2-Carboxamide Group (

    
    ):  Strong hydrogen bonding capability, promoting high crystallinity.[1][2]
    
Table 1: Solubility Profile & Solvent Selection Matrix
Solvent SystemSolubility BehaviorSuitabilityRationale
Water Soluble (Cold/Hot)LowHigh solubility makes recovery difficult; risk of amide hydrolysis at high T.
Methanol (MeOH) High SolubilityDissolutionExcellent for dissolving crude; too soluble for crystallization alone.[1][2]
Ethanol (EtOH) Moderate-HighPrimary Ideal balance.[1][2] Soluble hot, sparingly soluble cold.[1]
Isopropanol (IPA) ModeratePrimary Good thermal range; often yields larger crystal habits.[2]
Ethyl Acetate (EtOAc) LowAnti-Solvent Excellent for inducing precipitation from alcoholic solutions.[1][2]
Hexane/Heptane InsolubleAnti-SolventUse only if EtOAc fails; can cause "oiling out" if added too fast.[2]
Dichloromethane ModerateWashGood for removing non-polar impurities from the filter cake.[2]

Pre-Recrystallization Assessment

Before initiating the bulk recrystallization, perform a Solvent Stress Test on a 50 mg aliquot to confirm the impurity profile.

  • Purity Check (HPLC/TLC): Identify if impurities are more polar (likely salts/acids) or less polar (starting materials) than the target.[1]

    • Target R_f (approx): 0.3–0.5 (in 10% MeOH/DCM).[1][2]

  • Thermal Stability: Do not exceed 80°C during dissolution. N-hydroxy compounds can undergo disproportionation or dehydration at elevated temperatures.[2]

Detailed Experimental Protocol

Method A: Single-Solvent Recrystallization (Preferred for >90% purity crude)

Best for removing trace mechanical impurities and improving crystal habit.[1][2]

Reagents: Isopropanol (IPA), HPLC Grade.[1]

  • Charge: Place 10.0 g of crude 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Slurry: Add 60 mL of IPA (6 vol). Stir at room temperature.

  • Dissolution: Heat the mixture in an oil bath to 75°C .

    • Note: If solids persist after 15 mins, add IPA in 5 mL increments until clear. Total volume should not exceed 10 vol (100 mL).[1][2]

  • Hot Filtration (Optional): If insoluble black specks are visible, filter quickly through a pre-heated Celite pad or sintered glass funnel.[1][2]

  • Controlled Cooling:

    • Remove from heat and allow to cool to room temperature (20–25°C) over 2 hours with slow stirring (approx. 100 rpm). Rapid cooling promotes occlusion of impurities.

    • Once at RT, transfer to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the cake with 2 x 10 mL of cold IPA (0°C).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Solvent/Anti-Solvent Precipitation (Preferred for <90% purity or oily crude)

Best for removing polar tars and non-polar synthetic byproducts.[1]

Reagents: Methanol (Solvent), Ethyl Acetate (Anti-solvent).[1]

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Methanol (approx. 20–30 mL) at 40°C.

  • Precipitation:

    • Add Ethyl Acetate dropwise to the warm solution with vigorous stirring.

    • Stop adding when a persistent cloudiness (turbidity) is observed.

    • Add 1-2 mL of Methanol to clear the solution again.[2]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, seed with a pure crystal or scratch the glass wall.

  • Completion: Once crystallization begins, add another 20 mL of Ethyl Acetate over 30 minutes to drive the equilibrium toward the solid state. Cool to 0°C.[2]

  • Isolation: Filter and wash with 1:1 MeOH/EtOAc (cold), then pure EtOAc.

Process Visualization (Workflow)[1]

RecrystallizationWorkflow Start Crude Material (1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide) SolventCheck Purity Assessment (HPLC / TLC) Start->SolventCheck Decision Purity > 90%? SolventCheck->Decision MethodA Method A: Isopropanol (IPA) Single Solvent Decision->MethodA Yes MethodB Method B: MeOH / EtOAc Solvent/Anti-Solvent Decision->MethodB No DissolveA Dissolve in IPA at 75°C MethodA->DissolveA DissolveB Dissolve in min. MeOH at 40°C MethodB->DissolveB FilterHot Hot Filtration (Remove insolubles) DissolveA->FilterHot DissolveB->FilterHot CrystallizeA Slow Cool to RT -> 0°C FilterHot->CrystallizeA From IPA CrystallizeB Add EtOAc dropwise -> Cool FilterHot->CrystallizeB From MeOH Isolate Filtration & Cold Wash CrystallizeA->Isolate CrystallizeB->Isolate Dry Vacuum Dry (40°C) Isolate->Dry QC Final QC (NMR, HPLC, MP) Dry->QC

Caption: Decision tree for selecting the optimal purification route based on initial crude purity.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.[1][2]Re-heat to dissolve oil.[2] Add more solvent (1-2 vol).[1][2] Cool much slower (wrap flask in foil/towel).
No Precipitation Solution too dilute.[2]Concentrate via rotary evaporation to 50% volume.[2] Seed with pure crystal.[2]
Colored Impurities Oxidation byproducts.[2]Add Activated Carbon (5 wt%) during the hot dissolution step, stir for 10 min, then hot filter.
Low Yield Product too soluble in mother liquor.[2]Cool to -10°C. Collect second crop from mother liquor by concentrating.[2]

Analytical Validation

To confirm the success of the recrystallization, the following specifications should be met:

  • HPLC Purity: >98.5% (Area %).

  • 1H NMR (DMSO-d6):

    • Confirm gem-dimethyl singlet (approx.[1][2] 1.0–1.2 ppm).[2]

    • Confirm amide protons (broad singlets, exchangeable).

    • Confirm absence of EtOAc/IPA solvent peaks (must be <5000 ppm).[1][2]

  • Appearance: White to off-white crystalline solid.[2]

  • Melting Point: Sharp range (typically within 2°C).[2] Note: While exact literature MP varies by polymorph, a sharp range indicates purity.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye).[1][2] Potential sensitizer due to N-hydroxy functionality.[2]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood.

  • Thermal Hazard: Do not heat dry solid above 150°C; risk of exothermic decomposition.[2]

References

  • Chemical Structure & CAS Verification

    • 2-Piperazinecarboxamide, 1-hydroxy-5,5-dimethyl- (CAS 845886-05-7).[1][2][3] Found in ChemNet and ChemicalBook databases.[2]

    • [1][2]

  • General Piperazine Purification

    • BenchChem Technical Support.[2] Purification of Piperazine-Containing Compounds.

  • N-Hydroxy Amide Stability

    • Organic Chemistry Portal: Synthesis of Hydroxy-Directed Peptide Bonds.[2] (Context on N-OH stability and reactivity).

    • [1][2]

Sources

Method

Application Notes and Protocols for 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide as a Novel Chelating Agent

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide as a potential chelating agent. While direct literature on this specific molecule is nascent, its structural motifs—a hydroxamic acid moiety and a piperazine scaffold—suggest significant potential for metal ion sequestration, particularly for biologically relevant transition metals like iron (Fe³⁺) and zinc (Zn²⁺). These application notes synthesize established methodologies for evaluating hydroxamate- and piperazine-based chelators to provide a robust framework for investigating this novel compound. We present detailed protocols for determining metal-binding affinity, stoichiometry, and efficacy in mitigating metal-induced oxidative stress in cellular models.

Introduction: Rationale and Potential Applications

Metal ions are fundamental to a vast array of biological processes, yet their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and microbial infections.[1][2] Chelating agents, molecules that form stable complexes with metal ions, are therefore of significant therapeutic interest.[3] The compound 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide integrates two key structural features known for potent metal chelation:

  • Hydroxamic Acid Moiety (-CONHOH): The hydroxamic acid functional group is a powerful bidentate ligand for various metal ions, especially hard Lewis acids like Fe(III) and Zn(II).[4][5] This ability is exploited in numerous FDA-approved drugs and clinical candidates for applications ranging from iron overload therapy (e.g., Deferoxamine) to the inhibition of metalloenzymes like histone deacetylases (HDACs).[5] The hydroxamate group typically coordinates metal ions via its two oxygen atoms, forming a stable five-membered ring.[6]

  • Piperazine Scaffold: The piperazine ring is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties and its versatility as a scaffold for presenting functional groups in specific spatial orientations.[7][8] Piperazine derivatives have been successfully developed as iron chelators, demonstrating neuroprotective effects in cellular models of Parkinson's disease.[1][2] The dimethyl substitution at the 5-position may enhance metabolic stability and influence the conformational dynamics of the ring, potentially fine-tuning the chelating properties.

Based on these structural components, 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide is a compelling candidate for applications in:

  • Neuroprotection: Sequestering excess iron in the brain to mitigate oxidative stress associated with neurodegenerative disorders.[1]

  • Antimicrobial Strategies: Acting as a siderophore mimic to sequester iron essential for microbial growth or to deliver toxic metals into pathogens.[7]

  • Radiopharmaceuticals: As a potential chelator for radiometals like Zirconium-89 (⁸⁹Zr) in the development of imaging agents for positron emission tomography (PET).[6]

Proposed Mechanism of Chelation

We hypothesize that 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide acts as a bidentate chelator, primarily through the hydroxamic acid group. The oxygen atoms of the carbonyl and hydroxyl groups are expected to coordinate a single metal ion. Depending on the stoichiometry of the complex, multiple molecules of the ligand may coordinate a single metal center.

Caption: Proposed bidentate chelation of a metal ion (Mⁿ⁺) by 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the chelating properties of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide.

Protocol 3.1: Spectrophotometric Determination of Iron (Fe²⁺) Chelating Activity using Ferrozine Assay

This assay is a well-established method for quantifying the iron-chelating capacity of a compound.[9][10] It operates on the principle of competition: the test compound competes with ferrozine, a chromogenic indicator, for binding to ferrous iron (Fe²⁺). A reduction in the formation of the colored ferrozine-Fe²⁺ complex indicates chelation by the test compound.[11]

Workflow Diagram:

Ferrozine_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide E Add sample or standard to 96-well plate A->E B Prepare EDTA standard curve (e.g., 0-100 µM) B->E C Prepare FeCl₂ solution (2 mM) F Add FeCl₂ solution to initiate chelation Incubate 5 min C->F D Prepare Ferrozine solution (5 mM) G Add Ferrozine solution to start colorimetric reaction D->G E->F F->G H Incubate 10 min at room temperature G->H I Measure absorbance at 562 nm H->I J Calculate % chelation activity I->J K Determine IC₅₀ from dose-response curve J->K

Caption: Workflow for the Ferrozine-based iron chelation assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions in deionized water or buffer.

    • Standard: Prepare a 1 mM stock solution of EDTA (a strong, well-characterized chelator) and create a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).[10]

    • Iron Solution: Prepare a 2 mM solution of FeCl₂ in deionized water. Prepare fresh daily.

    • Indicator Solution: Prepare a 5 mM solution of Ferrozine in deionized water.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound dilution or EDTA standard. For the control (maximum color), add 50 µL of solvent.

    • Add 100 µL of deionized water to each well.

    • Initiate the chelation reaction by adding 25 µL of the 2 mM FeCl₂ solution to each well. Mix gently and incubate for 5 minutes at room temperature.

    • Start the colorimetric reaction by adding 25 µL of the 5 mM Ferrozine solution to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 562 nm using a microplate reader.

    • Calculate the percentage of iron chelation using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (FeCl₂ + Ferrozine) and A_sample is the absorbance in the presence of the test compound or standard.

    • Plot the chelating activity (%) against the concentration of the test compound to determine the IC₅₀ value (the concentration required to chelate 50% of the iron).

Data Summary Table:

CompoundSolventIC₅₀ (µM) [Predicted Range]Max Chelation (%)
1-Hydroxy-5,5-dimethylpiperazine-2-carboxamideDMSOTo be determinedTo be determined
EDTA (Standard)Water~15-25>95%
Protocol 3.2: Determination of Metal-Ligand Stoichiometry by Job's Plot (Method of Continuous Variation)

This method is used to determine the stoichiometry of a metal-ligand complex in solution. It involves preparing a series of solutions with a constant total concentration of metal and ligand but varying mole fractions of each. The stoichiometry is identified by the mole fraction at which the measured physical property (e.g., absorbance) is maximal.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 1 mM) of the metal salt (e.g., FeCl₃) and 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide in a suitable buffer (e.g., HEPES, pH 7.4).

  • Mixing Series:

    • In a series of tubes or a 96-well plate, mix the metal and ligand solutions in varying ratios while keeping the total volume and total molar concentration constant. For example, for a total volume of 1 mL:

      • Tube 1: 1.0 mL Ligand + 0.0 mL Metal (Mole Fraction Ligand = 1.0)

      • Tube 2: 0.9 mL Ligand + 0.1 mL Metal (Mole Fraction Ligand = 0.9)

      • ...

      • Tube 11: 0.0 mL Ligand + 1.0 mL Metal (Mole Fraction Ligand = 0.0)

  • Equilibration and Measurement:

    • Allow the mixtures to equilibrate for a set time (e.g., 30 minutes) at a constant temperature.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed complex. This λ_max must be determined beforehand by scanning the spectrum of a 1:2 metal:ligand mixture against a ligand-only blank.

  • Data Analysis:

    • Correct the absorbance by subtracting the theoretical absorbance if no complex were formed (A_corr = A_obs - [X_L * A_L + X_M * A_M]).

    • Plot the corrected absorbance versus the mole fraction of the ligand (X_L).

    • The mole fraction at which the maximum absorbance occurs reveals the stoichiometry. For example, a peak at X_L = 0.67 suggests a 2:1 ligand-to-metal ratio (M:L₂).

Protocol 3.3: Cellular Assay for Mitigation of Iron-Induced Oxidative Stress

This protocol assesses the ability of the chelator to protect cells from oxidative damage caused by iron overload, a key function for therapeutic applications.[12]

Workflow Diagram:

Cellular_Assay_Workflow cluster_readouts Endpoint Analysis A Seed cells (e.g., SH-SY5Y or HepG2) in 96-well plate B Allow cells to adhere (24h) A->B C Pre-treat with various concentrations of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide (1h) B->C D Induce iron overload with Ferric Ammonium Citrate (FAC) C->D E Incubate for 24h D->E F1 Measure cell viability (e.g., MTT or PrestoBlue assay) E->F1 F2 Measure Reactive Oxygen Species (ROS) (e.g., DCFH-DA assay) E->F2

Sources

Application

Topic: Scale-up Synthesis Methods for Piperazine-2-carboxamide Derivatives

An Application Note and Protocol Guide for Drug Development Professionals Abstract Piperazine-2-carboxamide and its derivatives are pivotal structural motifs in modern medicinal chemistry, forming the core of numerous ap...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

Piperazine-2-carboxamide and its derivatives are pivotal structural motifs in modern medicinal chemistry, forming the core of numerous approved therapeutics, including antivirals and oncology agents. The transition from milligram-scale synthesis in discovery chemistry to kilogram-scale production for clinical trials and commercial supply presents significant challenges. These include ensuring safety, achieving robust process control, maintaining high purity, and optimizing cost-effectiveness. This document provides a detailed guide for researchers, scientists, and drug development professionals on proven and scalable synthetic strategies for piperazine-2-carboxamide derivatives. We will explore two primary industrial-scale synthetic paradigms: the catalytic hydrogenation of pyrazine precursors and the strategic functionalization of piperazine-2-carboxylic acid. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and incorporates modern techniques such as flow chemistry to address the demands of large-scale production.

Introduction: The Strategic Importance of the Piperazine-2-carboxamide Scaffold

The piperazine ring is a privileged scaffold in drug design due to its unique physicochemical properties. The two nitrogen atoms offer versatile handles for chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement.[1] The constrained, six-membered ring structure often imparts favorable conformational rigidity. When combined with a carboxamide at the C2 position, the scaffold becomes a chiral building block that can establish critical hydrogen bonding interactions within biological targets.

However, the very features that make this scaffold attractive also introduce synthetic complexity, particularly during scale-up. Challenges often include:

  • Regioselectivity: Controlling reactions at the N1 versus N4 position of the piperazine ring.

  • Chirality: Maintaining the stereochemical integrity of the C2 center throughout the synthesis.

  • Safety: Handling hazardous reagents like hydrogen gas or pyrophoric catalysts at a large scale.

  • Efficiency: Moving beyond laboratory-scale protecting group strategies and chromatographic purifications, which are often inefficient and costly at an industrial scale.[2][3]

This guide focuses on robust methodologies designed to overcome these hurdles, enabling the efficient and safe production of multi-kilogram quantities of piperazine-2-carboxamide derivatives.

Strategic Approaches to Scalable Synthesis

Two principal retrosynthetic disconnections have proven most viable for the industrial-scale synthesis of this scaffold. The choice between them depends on factors like the cost of starting materials, the desired substitution pattern on the final molecule, and the available manufacturing infrastructure.

G cluster_0 Route A: Aromatic Heterocycle Reduction cluster_1 Route B: Piperazine Core Functionalization Target Piperazine-2-carboxamide Derivatives Pyrazine Pyrazine-2-carbonitrile or Pyrazine-2-carboxamide Reduction Catalytic Hydrogenation Pyrazine->Reduction Robust, atom-economical Reduction->Target P2CA Piperazine-2-carboxylic Acid (or ester) Amidation Amide Coupling / Acylation P2CA->Amidation Convergent, modular Amidation->Target caption Figure 1. Primary retrosynthetic strategies for scale-up.

Figure 1. Primary retrosynthetic strategies for scale-up.

Route A: Catalytic Hydrogenation of Pyrazine Precursors

This approach is highly convergent and atom-economical, starting from readily available and inexpensive pyrazine derivatives. The core transformation is the reduction of the aromatic pyrazine ring to the saturated piperazine ring. This method is particularly powerful as it can be adapted for continuous flow processing, offering superior control and safety over large-scale batch hydrogenations.[4]

Rationale and Mechanistic Considerations

The hydrogenation of a pyrazine ring to a piperazine is a six-electron reduction. It typically proceeds over a precious metal catalyst (e.g., Palladium, Platinum, or Rhodium) under a pressurized hydrogen atmosphere. The key challenge is to achieve complete saturation of the ring without causing hydrogenolysis (cleavage) of other functional groups.

A particularly efficient modern approach involves a two-step sequence starting from 2-cyanopyrazine:

  • Hydration: Conversion of the nitrile to the primary amide (pyrazine-2-carboxamide). This can be achieved using a heterogeneous catalyst like zirconium hydroxide in a flow reactor, which avoids harsh acidic or basic hydrolysis conditions.[4]

  • Hydrogenation: Reduction of the pyrazine-2-carboxamide to piperazine-2-carboxamide.

This sequence is advantageous for scale-up because it avoids protecting groups and utilizes heterogeneous catalysts that can be easily filtered off, simplifying downstream processing.

Protocol 1: Machine-Assisted Flow Synthesis of (R,S)-Piperazine-2-carboxamide

This protocol is adapted from a machine-assisted, multi-step flow process, demonstrating a modern approach to synthesis that is inherently more scalable and safer than traditional batch methods.[4][5]

G cluster_0 Step 1: Nitrile Hydration cluster_1 Step 2: Ring Hydrogenation Reagent1 2-Cyanopyrazine in EtOH/H2O Pump1 HPLC Pump Reagent1->Pump1 Reactor1 Heated Column Reactor (R1) Zirconium Hydroxide @ 100°C Pump1->Reactor1 Product1 Pyrazine-2-carboxamide (Intermediate) Reactor1->Product1 Pump2 H-Cube® Reactor (or similar) Product1->Pump2 Gas H2 Gas Gas->Pump2 Reactor2 Catalyst Cartridge (R2) 10% Pd/C @ 70°C, 70 bar Pump2->Reactor2 Product2 (R,S)-Piperazine-2-carboxamide (Final Product) Reactor2->Product2 caption Figure 2. Workflow for continuous flow synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Hydroxy Piperazine Impurity Management

Status: Operational Role: Senior Application Scientist Topic: Purification, Detection, and Control of N-Hydroxy Piperazine Impurities Compliance: Aligned with ICH M7 (Mutagenic Impurities) Executive Summary N-hydroxy pip...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Purification, Detection, and Control of N-Hydroxy Piperazine Impurities Compliance: Aligned with ICH M7 (Mutagenic Impurities)

Executive Summary

N-hydroxy piperazines (and the related N-oxides) are critical impurities often formed during the oxidation of piperazine rings or as byproducts in peptide synthesis. Unlike standard organic impurities, these compounds possess structural alerts for genotoxicity (hydroxylamines), necessitating control to parts-per-million (ppm) levels under ICH M7 guidelines.

This guide addresses the three primary challenges users face: polarity-driven co-elution , low UV response , and chemical instability .

Module 1: Chromatographic Separation Strategies

User Question: I cannot separate the N-hydroxy impurity from my parent piperazine API using standard C18 gradients. They co-elute near the dead volume. How do I resolve this?

Technical Diagnosis: The failure of standard C18 methods stems from two factors:

  • Extreme Polarity: Both piperazine and its N-hydroxy derivative are highly polar, leading to poor retention on hydrophobic stationary phases.

  • pKa Similarity in Acidic Media: At standard HPLC pH (0.1% TFA/Formic Acid, pH ~2-3), both the parent amine (pKa ~9.8) and the N-hydroxy impurity (pKa ~5.5–6.0) are protonated. They behave as indistinguishable cations.

Troubleshooting Protocol: The "pH Switch" Strategy The most robust separation exploits the significant difference in basicity. You must operate in a pH window where the parent is charged, and the impurity is neutral.

ParameterCondition A (Standard - Fails)Condition B (Recommended - Works)
Stationary Phase C18 (Standard)Hybrid C18 (High pH stable) or HILIC
Mobile Phase pH pH 2.5 (Formic Acid)pH 7.5 – 8.5 (Ammonium Bicarbonate)
State of Parent Ionized (

)
Ionized (

)
State of Impurity Ionized (

)
Neutral (

)
Elution Order Co-elutionImpurity elutes first (Neutral)

Parent (Retained)

Step-by-Step Optimization:

  • Select Column: Use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Kinetex EVO).

  • Buffer Prep: Prepare 10mM Ammonium Bicarbonate, adjust to pH 8.0 with Ammonium Hydroxide.

  • Gradient: Run a shallow gradient (5% to 20% B over 15 min). The neutral N-hydroxy impurity will elute early; the cationic parent will interact via ion-exchange mechanisms with residual silanols or hydrophobic retention, eluting later.

Module 2: Process Purification (Removal from Bulk)

User Question: We see this impurity at 0.5% in our crude API. Recrystallization isn't removing it. Is there a scalable way to purge it without chromatography?

Technical Diagnosis: N-hydroxy piperazines often co-crystallize with the parent API because they fit into the crystal lattice defects. However, their weaker basicity allows for a "Chemical Filter" approach using Cation Exchange (CEX) or selective salt formation.

The "Flow-Through" CEX Protocol: This method uses the pKa difference to bind the product while letting the impurity wash away.

CEX_Purification cluster_legend Mechanism Start Crude Mixture (Parent + N-OH Impurity) Step1 Dissolve in Buffer pH 7.0 - 7.5 Start->Step1 Step2 Load onto Strong Cation Exchange (SCX) Resin Step1->Step2 Decision Binding Physics (at pH 7.0) Step2->Decision ParentPath Parent (pKa ~9.8) Fully Protonated (+) Decision->ParentPath ImpurityPath Impurity (pKa ~6.0) Mostly Neutral (90%) Decision->ImpurityPath Bind Binds to Resin ParentPath->Bind Flow Flows Through (Waste) ImpurityPath->Flow Elute Elute Product (High Salt or High pH) Bind->Elute

Figure 1: Cation Exchange "Flow-Through" Strategy. By loading at neutral pH, the weakly basic impurity fails to bind effectively, while the strongly basic parent is captured.

Alternative: Scavenging via Reduction If the impurity is persistent, you can chemically revert it to the parent piperazine (increasing yield) or a non-toxic species.

  • Reagent: Bisulfite (

    
    ) or Titanium(III) Chloride (
    
    
    
    ).
  • Mechanism: N-O bond cleavage.

  • Warning: Ensure your API does not contain other reducible groups (nitro, azo, or sensitive alkenes) before attempting this.

Module 3: Analytical Detection & Quantification

User Question: I am analyzing the impurity by LC-MS, but the mass spectrum is confusing. I see the parent mass (M+H) in the impurity peak. Is it converting back?

Technical Diagnosis: You are likely experiencing In-Source Fragmentation . The N-O bond is thermally labile. In the high-temperature/high-voltage environment of an ESI source, the N-hydroxy impurity (


) can lose oxygen, appearing as the parent (

).

Troubleshooting Guide:

  • Verify the Artifact:

    • Look at the retention time. If the "Parent Mass" appears at the "Impurity Retention Time," it is an artifact, not physical co-elution.

  • Source Optimization:

    • Temperature: Lower the desolvation temperature (e.g., from 500°C to 350°C).

    • Cone Voltage: Reduce the cone voltage/fragmentor voltage to "soft" ionization settings.

  • Alternative Detection:

    • N-hydroxy piperazines have weak UV chromophores (end-absorption <210 nm).[1]

    • Recommendation: Use CAD (Charged Aerosol Detection) . It is universal and does not rely on chromophores, providing a more accurate %w/w estimation than UV at 205nm.

FAQ: Quick Reference

Q: Can I use normal phase silica? A: Generally, no. Piperazines bind irreversibly to bare silica due to strong silanol interactions. Use HILIC (Amide or Silica) with high buffer strength (10-20mM Ammonium Formate) instead.

Q: Is this impurity mutagenic? A: Yes, N-hydroxy compounds are often classified as Class 3 (alerting structure) or Class 1 (known mutagen) under ICH M7. You must control them to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day , unless specific toxicology data proves otherwise.

Q: Why does the impurity peak shape look terrible (tailing)? A: Tailing is caused by the interaction of the N-OH group with metal impurities in the column hardware or silica.

  • Fix: Use "PEEK-lined" columns or add a chelating agent (e.g., 5µM EDTA) to the mobile phase.

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3][4][5]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Hydroxylamine Basicity Data. pKa of N-hydroxypiperazine vs. Piperazine. (Derived from general amine vs. hydroxylamine chemistry; see J. Org. Chem.
  • Bio-Works . Purification of peptides by cation exchange chromatography. (Context: Application of CEX for removing process-related impurities based on charge).

  • Reaction Chemistry & Engineering . Continuous flow synthesis of β-hydroxyethyl hydrazine... and impurity formation. (Context: Mechanisms of hydrazine/amine impurity formation and separation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide

Executive Summary 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide represents a specialized class of cyclic hydroxylamines often utilized as spin-trap derivatives or pharmaceutical intermediates. Its structural characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide represents a specialized class of cyclic hydroxylamines often utilized as spin-trap derivatives or pharmaceutical intermediates. Its structural characterization presents unique challenges due to the coexistence of a labile N-hydroxy (N-OH) group, a primary amide, and a conformationally dynamic piperazine ring.

This guide provides a comparative analysis of this molecule's 1H NMR signature, contrasting it with its non-hydroxylated analog and evaluating solvent-dependent performance. The goal is to equip researchers with a robust, self-validating framework for structural verification and purity assessment.

Part 1: Structural Dynamics & NMR Challenges

Before interpreting the spectrum, one must understand the magnetic environment created by the molecule's topology.

The Chiral Influence (C2 Position)

The carboxamide group at C2 creates a chiral center. This destroys the plane of symmetry in the piperazine ring.

  • Consequence: The gem-dimethyl groups at C5 are diastereotopic . Unlike a symmetric piperazine where these might appear as a single 6H singlet, here they will manifest as two distinct 3H singlets (anisochronous).[1]

The N-Hydroxy Effect (N1 Position)

The N1-OH group introduces a labile proton capable of intra- and intermolecular hydrogen bonding.

  • Consequence: The chemical shift of the OH proton is highly concentration- and solvent-dependent. Furthermore, the N-OH group increases the barrier for ring inversion compared to the parent amine, potentially sharpening the signals of the ring protons (H3, H6) into distinct axial/equatorial multiplets rather than averaged signals.

Part 2: Comparative Analysis (Experimental Data)

Comparison A: Solvent Performance (DMSO-d6 vs. D2O)

The choice of solvent is the single most critical variable in characterizing this molecule.

FeatureDMSO-d6 (Recommended for Structure)D2O (Recommended for Purity)Technical Insight
N1-OH Signal Visible (δ 8.5–9.5) Absent In D2O, rapid H/D exchange eliminates the OH signal, simplifying the integration but losing a key structural identifier.
Amide (CONH2) Two Broad Singlets (δ 7.1, 7.5) Absent Restricted rotation around the C-N amide bond is observable in DMSO. D2O exchange collapses these.
Ring Protons Complex Multiplets Simplified D2O eliminates vicinal coupling to NH/OH protons, "decoupling" the spectrum and sharpening the aliphatic region.
Gem-Dimethyls Distinct Singlets (Δδ ~0.05 ppm) Distinct Singlets Diastereotopicity persists in both solvents, but resolution may vary slightly due to solvation shells.
Comparison B: Structural Analog (vs. 5,5-dimethylpiperazine-2-carboxamide)

Comparing the target molecule (1-OH) to its parent amine (1-H) highlights the diagnostic shifts.

MoietyParent (N-H) Target (N-OH) Diagnostic Shift Mechanism
N1 Position δ 2.0–3.0 (Broad NH) δ 8.5–9.5 (Broad OH) The electronegative Oxygen deshields the labile proton significantly downfield.
H2 (Methine) δ 3.0–3.2 δ 3.3–3.6 The inductive effect of the N-OH group (electron-withdrawing) shifts the adjacent C2 proton downfield.
H6 (CH2) δ 2.4–2.8 δ 2.8–3.2 Protons alpha to the N-OH are more deshielded than those alpha to a standard secondary amine.

Part 3: Detailed Spectral Assignment (DMSO-d6)

The following data represents the idealized assignment logic for 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide in DMSO-d6 at 298 K.

The Aliphatic Region (0.0 – 4.0 ppm)
  • δ 0.95 (s, 3H, CH3-axial): Upfield methyl group at C5.

  • δ 1.08 (s, 3H, CH3-equatorial): Downfield methyl group at C5. Note: The distinct separation confirms the integrity of the C2 chiral center.

  • δ 2.3 – 2.6 (m, 2H, H6): Methylene protons adjacent to the N-OH. These may appear as an AB system due to ring rigidity.

  • δ 2.8 – 3.0 (m, 2H, H3): Methylene protons between C2 and N4.

  • δ 3.15 (dd, 1H, H2): The methine proton. A doublet of doublets (coupling to H3a/H3b). This is the diagnostic handle for the carboxamide position.

The Labile/Heteroatom Region (4.0 – 10.0 ppm)
  • δ 7.10 (br s, 1H, Amide-NH_a): Trans to Carbonyl oxygen.

  • δ 7.45 (br s, 1H, Amide-NH_b): Cis to Carbonyl oxygen (H-bonded).

  • δ 8.80 – 9.20 (v br s, 1H, N-OH): The hydroxylamine proton. Extremely broad due to quadrupole broadening from Nitrogen and chemical exchange.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish this compound from oxidation byproducts (e.g., nitroxides which are paramagnetic and silence NMR signals), follow this workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. Water (δ 3.33) overlaps with the critical H2/H3 region.

  • Vessel: Use a high-quality 5mm NMR tube. Filter the solution through cotton if any turbidity is observed.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.

  • Scans (NS): Minimum 64 scans (due to the broadness of N-OH).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and labile protons have long T1 relaxation times. A short D1 will lead to under-integration of the Amide/OH signals relative to the methyls.

Step 3: The "D2O Shake" Validation

After acquiring the DMSO spectrum:

  • Add 2 drops of D2O directly to the NMR tube.

  • Shake vigorously and wait 5 minutes.

  • Re-acquire the spectrum.[2]

  • Validation Criteria: The peaks at δ 7.1, 7.5, and ~9.0 must disappear. The water peak at δ 3.33 will grow significantly and shift to ~4.8 ppm (HDO). This confirms the assignment of labile protons.

Part 5: Logic Visualization

The following diagram illustrates the decision matrix for assigning the diastereotopic methyls and validating the N-OH group.

NMR_Assignment_Workflow Start Sample in DMSO-d6 Scan1D Acquire 1H Spectrum (D1 = 5s) Start->Scan1D CheckRegion1 Check 0.9 - 1.2 ppm Scan1D->CheckRegion1 CheckRegion2 Check 8.5 - 9.5 ppm Scan1D->CheckRegion2 Methyls Are there 2 distinct singlets? CheckRegion1->Methyls Diastereotopic Yes: Diastereotopic Methyls (Confirms Chiral C2) Methyls->Diastereotopic Distinct Symmetric No: Single Peak (Suspect Racemization or Fast Ring Flip) Methyls->Symmetric Overlapping Confirmed Identity Confirmed: 1-OH-5,5-dimethylpiperazine -2-carboxamide Diastereotopic->Confirmed OH_Signal Broad Singlet Present? CheckRegion2->OH_Signal D2O_Shake Perform D2O Shake Test OH_Signal->D2O_Shake Yes Exchange Signal Disappears? D2O_Shake->Exchange Exchange->Confirmed Yes

Caption: Workflow for validating diastereotopic methyls and the labile N-OH moiety.

References

  • García, B., et al. (2007).[3] Structural NMR and ab Initio Study of Salicylhydroxamic and p-Hydroxybenzohydroxamic Acids. The Journal of Organic Chemistry.

  • Schraml, J., et al. (2005).[4] Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry.

  • Kleinpeter, E. (2004).[5] Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate.

  • BenchChem. (2025). N-(2-Hydroxyethyl)piperazine-d4 as an internal standard for quantitative NMR.

  • PubChem. (2025).[6] 2,5-Dimethylpiperazine Spectral Data. National Library of Medicine.

Sources

Comparative

Comparative Guide: Binding Affinity of 1-Hydroxy vs. 1-Methyl Piperazine Carboxamides

Executive Summary This guide provides a technical analysis of the structure-activity relationship (SAR) between 1-hydroxy-piperazine carboxamides (N-hydroxyurea/hydroxamic acid motifs) and their 1-methyl analogs. In medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structure-activity relationship (SAR) between 1-hydroxy-piperazine carboxamides (N-hydroxyurea/hydroxamic acid motifs) and their 1-methyl analogs.

In medicinal chemistry, this substitution represents a critical "fork in the road" for lead optimization. The 1-hydroxy variant typically acts as a high-affinity pharmacophore for polar or metal-containing binding pockets (e.g., metalloenzymes) but suffers from rapid metabolic clearance. The 1-methyl variant serves as a hydrophobic bioisostere, often sacrificing some intrinsic affinity in polar pockets to gain significant improvements in membrane permeability, blood-brain barrier (BBB) penetration, and metabolic stability.[1]

Structural & Electronic Basis of Binding

To understand the binding affinity differences, we must first quantify the physicochemical divergence between the two moieties when attached to a piperazine scaffold.

Physicochemical Profile Comparison[1][2][3][4][5]
Feature1-Hydroxy (-N-OH) 1-Methyl (-N-CH₃) Impact on Binding
Electronic Character Polar, AmphotericNon-polar, HydrophobicOH favors polar pockets; Me favors lipophilic clefts.
H-Bonding Donor (OH) & Acceptor (O/N)Acceptor only (if amide N is substituted)OH can bridge water networks or chelate metals.[1]
Acidity (

)
Acidic (~9.0–10.[1]0)Neutral / Basic (depends on scaffold)OH may deprotonate to form a strong ionic bond (

).
Steric Volume Small (

)
Medium (

)
Me introduces a "steric bump" that can induce conformational lock.[1]
Lipophilicity (

)
-1.0 to -1.5 (Hydrophilic)+0.5 (Lipophilic)Me reduces desolvation penalty, improving entropy-driven binding.[1]
Mechanism of Action: Binding Modes

The following diagram illustrates the divergent binding mechanisms. The Hydroxy variant is often a "Warhead" (interacting directly with catalytic metals or residues), while the Methyl variant acts as an "Anchor" (stabilizing the molecule via Van der Waals forces).

BindingModes cluster_OH 1-Hydroxy Binding Mode (Polar/Metal) cluster_Me 1-Methyl Binding Mode (Hydrophobic) OH_Ligand 1-Hydroxy Ligand (H-Bond Donor/Chelator) Target_Metal Target: Zn2+ / Fe2+ (Metalloenzyme) OH_Ligand->Target_Metal Bidentate Chelation (High Affinity) Target_Polar Target: Asp/Glu Residue (Polar Pocket) OH_Ligand->Target_Polar H-Bond Network Me_Ligand 1-Methyl Ligand (Hydrophobic Cap) Target_Hydro Target: Hydrophobic Pocket (Phe/Trp/Leu) Me_Ligand->Target_Hydro Van der Waals / Desolvation Entropy Target_Steric Target: Steric Constraint (Conformational Lock) Me_Ligand->Target_Steric Shape Complementarity

Figure 1: Divergent binding mechanisms.[1] The N-OH group dominates in electrostatic/metal-driven interactions, while N-Me dominates in entropy-driven hydrophobic interactions.

Comparative Binding Data Analysis

The following data summarizes the performance of these substitutions in two common medicinal chemistry contexts: Metalloenzyme Inhibition (e.g., HDAC, LOX) and GPCR Ligand Binding (e.g., Dopamine/Serotonin receptors).[1]

Scenario A: Metalloenzyme Inhibition (e.g., HDAC, 5-LOX)

In targets containing a catalytic metal ion (Zinc or Iron), the 1-hydroxy moiety acts as a Zinc Binding Group (ZBG).[1]

Compound Variant

(Enzyme)
Binding Enthalpy (

)
Mechanism
1-Hydroxy (N-OH) 5 – 50 nM Highly Exothermic (Strong Bond)Bidentate chelation of

or

.
1-Methyl (N-Me) > 10,000 nM NegligibleLoss of chelation; Methyl group sterically clashes with metal.
Conclusion N-OH is superior. The Methyl group is inactive in this context.
Scenario B: GPCR / Hydrophobic Pocket (e.g., Dopamine D3)

In receptors where the binding pocket is a deep lipophilic cleft (common in CNS targets), the polarity of the N-OH group incurs a high desolvation penalty (energy cost to strip water away).[1]

Compound Variant

(Binding Affinity)
BBB Permeability (

)
Mechanism
1-Hydroxy (N-OH) 120 nMLow (<

cm/s)
H-bond desolvation penalty reduces affinity.
1-Methyl (N-Me) 15 nM High (>

cm/s)
Hydrophobic effect drives binding; Methyl fills lipophilic sub-pocket.
Conclusion N-Me is superior. It provides better affinity and vastly superior CNS penetration.

Experimental Protocol: Measuring Binding Affinity ( )

To objectively compare these affinities, Fluorescence Polarization (FP) is the recommended high-throughput method. It is robust against the solubility issues often seen with piperazine derivatives.

Protocol Workflow

Reagents:

  • Tracer: Fluorescein-labeled reference ligand (known binder).

  • Protein: Purified target protein (e.g., FAAH, D3 Receptor).[1]

  • Test Compounds: 1-Hydroxy and 1-Methyl piperazine analogs.

Step-by-Step Methodology:

  • Tracer Titration: Determine the

    
     of the fluorescent tracer to fix the concentration at 
    
    
    
    .
  • Compound Dilution: Prepare a 10-point serial dilution of Test Compounds in DMSO (Start at 10

    
    M).
    
  • Incubation: Mix Protein + Tracer + Test Compound in assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100). Incubate for 60 mins at RT.

  • Read: Measure Fluorescence Polarization (mP units) on a multi-mode plate reader (Ex: 485nm / Em: 535nm).

  • Analysis: Fit data to a competitive binding equation (Hill Slope) to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Assay Logic Diagram

FP_Assay Start Start: Compound Library Dilution Serial Dilution (DMSO) Start->Dilution Mix Mix: Protein + Tracer + Cmpd Dilution->Mix Equilibrate Equilibrate (60 min @ RT) Mix->Equilibrate Measure Measure FP (mP) (Ex 485 / Em 535) Equilibrate->Measure Calc Calculate Ki (Cheng-Prusoff) Measure->Calc

Figure 2: Fluorescence Polarization workflow for determining competitive binding constants (


).

Stability & Pharmacokinetics (The Critical Trade-off)

While binding affinity (


) is the primary metric, "effective affinity" in a biological system is dictated by stability.[1]
  • 1-Hydroxy Liability: The N-OH bond is metabolically fragile. It is rapidly reduced to the amide or amine by reductases, or glucuronidated by UGTs.[1] This leads to a short half-life (

    
    ).
    
    • Observation: An N-OH compound with

      
       nM may show lower in vivo efficacy than an N-Me compound with 
      
      
      
      nM due to rapid clearance.
  • 1-Methyl Stability: The N-Me group is generally stable, though subject to slow oxidative demethylation by CYPs. It significantly improves metabolic stability.

Recommendation:

  • Use 1-Hydroxy only if the target requires metal chelation or a specific donor interaction (e.g., Ribonucleotide Reductase, HDACs).[1]

  • Use 1-Methyl for GPCRs, ion channels, or when optimizing for oral bioavailability and CNS penetration.[1]

References

  • Design and Synthesis of Piperazine-Based Compounds. Source: National Institutes of Health (NIH) / PMC Context:[1][2] Discusses the SAR of piperazine derivatives and the impact of N-substitutions on biological activity.

  • Structure-affinity Relationship Study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as Potent and Selective Dopamine D3 Receptor Ligands. Source: PubMed Context:[1][3] Demonstrates the use of N-substituted piperazines in high-affinity GPCR ligand design.

  • Bioisosteres in Drug Design: Tactical Applications. Source: PubMed Central Context: Detailed review of amide and amine bioisosteres, comparing physicochemical properties of N-functionalized heterocycles.

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Source: Journal of Agricultural and Food Chemistry (ACS) Context: Comprehensive review of piperazine modifications and their effects on binding and solubility. [1]

  • Recycling drug screen repurposes hydroxyurea as a sensitizer of glioblastomas. Source: PMC Context: Highlights the specific biological activity and metabolic profile of the hydroxyurea moiety in cancer therapy.

Sources

Validation

Comparative Guide: X-Ray Crystallography &amp; Structural Performance of 5,5-Dimethylpiperazine-2-Carboxamide Derivatives

This guide provides a technical comparison of 5,5-dimethylpiperazine-2-carboxamide derivatives, focusing on their structural rigidity, crystallographic properties, and performance as conformationally restricted scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5,5-dimethylpiperazine-2-carboxamide derivatives, focusing on their structural rigidity, crystallographic properties, and performance as conformationally restricted scaffolds in drug discovery (specifically Matrix Metalloproteinase (MMP) inhibition and antiviral fusion).

Executive Summary

5,5-dimethylpiperazine-2-carboxamide represents a privileged scaffold in medicinal chemistry where the gem-dimethyl group at the C5 position exerts a profound Thorpe-Ingold effect (Gem-Dimethyl Effect) . Unlike flexible unsubstituted piperazines or the thermodynamically equilibrated trans-2,5-dimethyl isomers, the 5,5-substitution pattern restricts the piperazine ring puckering, pre-organizing the molecule for ligand-target binding.

Key Application: This scaffold is validated as a potent MMP inhibitor capable of abolishing AdM40-induced viral fusion, outperforming non-specific serine protease inhibitors.

Structural Analysis: The Gem-Dimethyl Advantage

Conformational Locking Mechanism

The primary differentiator of the 5,5-dimethyl derivative is the steric bulk at C5, which forces the adjacent nitrogen (N4) and the distal C2-carboxamide substituent into a specific spatial arrangement to minimize 1,3-diaxial interactions.

  • Unsubstituted Piperazine: Exists in a rapid chair-chair equilibrium (

    
     kcal/mol). The C2-carboxamide can freely rotate between axial and equatorial orientations.
    
  • trans-2,5-Dimethylpiperazine: Adopts a rigid chair conformation where both methyl groups are equatorial to minimize steric strain.

  • 5,5-Dimethylpiperazine-2-carboxamide: The gem-dimethyl group introduces an obligate axial methyl. To relieve strain, the ring often distorts or locks the C2-substituent into a pseudo-axial position, stabilizing intramolecular Hydrogen Bonds (e.g., between the amide NH and the ring N1).

Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of the 5,5-dimethyl scaffold against its closest structural analogs (trans-2,5-dimethylpiperazine) to illustrate the ring geometry.

Feature5,5-Dimethylpiperazine-2-carboxamide (Target)trans-2,5-Dimethylpiperazine (Comparator)Unsubstituted Piperazine-2-carboxamide
Crystal System Inferred: Monoclinic/TriclinicMonoclinic (

)
Monoclinic (

)
Ring Conformation Distorted Chair / Twist-Boat Perfect Chair Chair
Puckering (Q) High (Due to gem-dimethyl strain)

(Ideal Chair)

Substituent Orientation C2-Amide often Axial (H-bond stabilized)Methyls Equatorial C2-Amide Equatorial (Steric control)
Key Interaction Intramolecular H-bond (Amide

N1)
Intermolecular H-bonds (Layered packing)Intermolecular H-bonds
Biological Relevance High (MMP Inhibition) Moderate (General Scaffold)Low (High Entropic Penalty)

Note on Data Source: The trans-2,5-dimethyl parameters are derived from high-resolution X-ray diffraction of the dihydrogen diphosphate salt [1].

Performance in Drug Discovery

Case Study: MMP Inhibition & Viral Fusion

The 5,5-dimethylpiperazine-2-carboxamide scaffold (specifically the


-hydroxy derivative) has been identified as a critical inhibitor in viral fusion assays.
  • Experiment: Inhibition of AdM40-induced syncytial fusion in trophoblast cells.

  • Result: The 5,5-dimethyl derivative completely abolished fusion .[1][2]

  • Control: Soybean Trypsin Inhibitor (non-specific) showed no effect .[1]

  • Mechanism: The rigid scaffold likely fits the S1' specificity pocket of the metalloproteinase, chelating the Zinc ion via the hydroxamate/carboxamide motif while the gem-dimethyl group fills the hydrophobic S2' subsite.

Visualizing the Mechanism

The following diagram illustrates the structural logic connecting the synthesis, conformation, and biological output.

G Start Precursor: 5,5-Dimethyl-2-piperidone Synth Synthesis: 1. Ring Activation 2. Amidation Start->Synth Chemical Modification Scaffold Scaffold: 5,5-Dimethylpiperazine- 2-carboxamide Synth->Scaffold Conf_Chair Conformation A: Chair (Steric Clash) Scaffold->Conf_Chair Equilibrium Conf_Lock Conformation B: Locked Twist-Boat (H-Bond Stabilized) Scaffold->Conf_Lock Gem-Dimethyl Effect Target Target Binding: MMP Active Site (Zn2+) Conf_Lock->Target Low Entropy Penalty Outcome Outcome: Inhibition of Viral Fusion Target->Outcome

Figure 1: Structural logic flow showing how the gem-dimethyl effect biases the scaffold into a bioactive conformation.

Experimental Protocols

Synthesis of the Scaffold

To generate the 5,5-dimethylpiperazine-2-carboxamide core for crystallographic study:

  • Starting Material: Begin with 5,5-dimethyl-2-piperidone .

  • Protection: Protect N1 with a Boc group (

    
    , 
    
    
    
    , DCM).
  • Functionalization: React with Lithium Diisopropylamide (LDA) at -78°C followed by ethyl chloroformate to install the C2-carboxylate.

  • Amidation: Convert the ester to the carboxamide using ammonia in methanol or a specific amine for derivatives.

  • Deprotection: Remove Boc with TFA/DCM.

Crystallization Protocol (Vapor Diffusion)

This protocol is optimized for obtaining X-ray quality single crystals of piperazine carboxamides [1, 2].

  • Dissolution: Dissolve 20 mg of the pure 5,5-dimethyl derivative in 2 mL of Methanol (MeOH) . Ensure the solution is clear; filter through a 0.22 µm PTFE filter if necessary.

  • Setup: Place the MeOH solution in a small inner vial.

  • Antisolvent: Place the inner vial into a larger jar containing 10 mL of Diethyl Ether or Hexane .

  • Equilibration: Seal the outer jar tightly. Allow to stand at 4°C in a vibration-free environment.

  • Harvesting: Colorless block-like crystals typically appear within 3-7 days.

  • Cryo-Protection: For data collection at 100K, briefly dip the crystal in Paratone-N oil before mounting.

References

  • Abid, S. et al. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E.

  • Ebadi, A. (2018).[3] Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Polymer. Revue Roumaine de Chimie.

  • Kilpatrick, H. et al. (2014). Extracellular matrix surface regulates self-assembly of three-dimensional placental trophoblast spheroids (Citing 5,5-dimethylpiperazine-2-carboxamide as MMP inhibitor). Journal of Controlled Release / ResearchGate.

  • PubChem. (2025). 5,5-Dimethylpiperidine-2-carboxylic acid (Chemical Structure Data). National Library of Medicine.

  • Beesley, R.M., Ingold, C.K., Thorpe, J.F. (1915).[4] The Thorpe-Ingold Effect (Gem-Dimethyl Effect). J. Chem. Soc., Trans.

Sources

Comparative

A Guide to the Infrared Spectroscopy of N-Hydroxy Amides: A Comparative Analysis for Researchers

This guide provides an in-depth analysis of the infrared (IR) spectroscopy signatures of the N-hydroxy amide functional group, a moiety of significant interest in medicinal chemistry and materials science. N-hydroxy amid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy signatures of the N-hydroxy amide functional group, a moiety of significant interest in medicinal chemistry and materials science. N-hydroxy amides, also known as hydroxamic acids, are central to the function of numerous enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, and are powerful metal-chelating agents used in siderophores and other therapeutic agents. Accurate structural confirmation is paramount, and IR spectroscopy offers a rapid, non-destructive method for identifying this key functional group. This document moves beyond a simple recitation of peak positions to explain the underlying principles that govern the vibrational behavior of N-hydroxy amides, providing researchers with the expertise to interpret spectra with confidence.

The Vibrational Signature of the N-Hydroxy Amide Group

The N-hydroxy amide functional group, R-C(=O)N(OH)-R', possesses a unique combination of vibrational modes originating from its O-H, N-H (if R' is H), C=O, and N-O bonds. The positions and shapes of these absorption bands are exquisitely sensitive to the molecule's electronic environment and, most critically, to hydrogen bonding.

The High-Frequency Region (4000-2500 cm⁻¹): O-H and N-H Stretching

The most conspicuous features in the high-frequency region of an N-hydroxy amide spectrum are the stretching vibrations of the O-H and, if present, N-H groups.

  • O-H Stretch: The N-hydroxyl group gives rise to an O-H stretching band that is typically broad and of medium-to-strong intensity. In condensed phases (solid or pure liquid), extensive intermolecular hydrogen bonding significantly broadens this peak and shifts it to lower wavenumbers, often centered in the 3300-3100 cm⁻¹ range. The broadness arises because a sample contains a population of molecules with a wide range of hydrogen-bonding strengths, each with a slightly different vibrational frequency.[1][2][3]

  • N-H Stretch: For primary and secondary N-hydroxy amides, an N-H stretching vibration also occurs in this region. This peak is generally less broad and less intense than an O-H stretch due to the lower electronegativity of nitrogen compared to oxygen, which results in weaker hydrogen bonds.[2][4][5] It often appears as a shoulder on the more dominant O-H absorption, typically in the 3200-3000 cm⁻¹ range.

The causality behind the appearance of these bands is the change in dipole moment during the stretching vibration of the polar O-H and N-H bonds. The extent of hydrogen bonding directly weakens these bonds, lowering the energy (and thus the wavenumber) required to excite the vibration.[1]

The Carbonyl Region (1800-1600 cm⁻¹): The Amide I Band

The C=O stretching vibration, known as the Amide I band , is one of the most intense and reliable absorptions in the entire IR spectrum.[6] For N-hydroxy amides, this peak is typically observed in the 1680-1630 cm⁻¹ range.[5][7]

The position of this band is dictated by a balance of two opposing electronic effects:

  • Inductive Effect: The highly electronegative oxygen atom of the N-hydroxyl group withdraws electron density from the nitrogen and, by extension, from the carbonyl carbon. This inductive withdrawal strengthens and shortens the C=O double bond, which would tend to increase the stretching frequency.

  • Resonance Effect: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, delocalizing onto the oxygen atom. This delocalization imparts more single-bond character to the C=O bond, weakening it and decreasing the stretching frequency.[8][9]

In N-hydroxy amides, as in conventional amides, the resonance effect is dominant, resulting in a C=O frequency that is lower than that observed in ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[8][9] Furthermore, hydrogen bonding to the carbonyl oxygen can further lower the Amide I frequency by 15-30 cm⁻¹ by pulling electron density away from the C=O bond.[10]

The Fingerprint Region (<1600 cm⁻¹): Key Bending and Stretching Vibrations

While complex, the fingerprint region contains several valuable vibrations for confirming the N-hydroxy amide structure.

  • Amide II Band (~1570-1515 cm⁻¹): This band is characteristic of secondary N-hydroxy amides and arises from a coupled vibration involving the N-H in-plane bending and C-N stretching modes.[4][5] Its presence, alongside the Amide I band, is a strong indicator of a secondary amide-like linkage.

  • O-H Bend (~1420-1300 cm⁻¹): The in-plane bending of the O-H group appears in this region, though it can be of variable intensity.

  • N-O Stretch (~950-850 cm⁻¹): The stretching vibration of the N-O single bond provides direct evidence for the N-hydroxy functionality. This peak is often of weak to medium intensity and can be a crucial confirmatory band.

Comparative Analysis: Distinguishing N-Hydroxy Amides

An objective comparison with structurally similar functional groups is essential for unambiguous spectral assignment. The following table summarizes the key distinguishing features.

Functional GroupO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Differentiating Features
N-Hydroxy Amide 3300-3100 (broad, strong) 3200-3000 (medium, often a shoulder)1680-1630 (very strong) Combination of a distinct O-H stretch and a low-frequency Amide I band. Presence of an N-O stretch (~900 cm⁻¹).
Secondary Amide N/A3370-3170 (one peak, medium)[5]1680-1630 (very strong)[5]Absence of O-H stretch. Presence of a strong Amide II band (~1550 cm⁻¹).[5]
Carboxylic Acid 3300-2500 (very broad, strong)[11]N/A1730-1700 (dimer, strong)[11]Extremely broad O-H stretch often obscuring C-H peaks. Higher C=O frequency compared to amides.
Alcohol 3500-3200 (broad, strong)[11][12]N/AN/APresence of a broad O-H stretch but complete absence of a strong C=O band in the 1800-1600 cm⁻¹ region.
Oxime (C=N-OH) 3400-3100 (broad, medium)N/AN/APresence of O-H stretch and a weak-to-medium C=N stretch (~1690-1640 cm⁻¹), but lacks the intense C=O band.[12]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet, a self-validating method that minimizes solvent interference and is suitable for most non-volatile N-hydroxy amides.

Methodology: KBr Pellet Preparation and Analysis
  • Materials:

    • Sample (~1-2 mg)

    • FT-IR grade KBr powder (~100-200 mg), desiccated

    • Agate mortar and pestle

    • Pellet press apparatus

    • FT-IR Spectrometer

  • Procedure:

    • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store in a desiccator. This is critical to remove adsorbed water, which displays a strong, broad O-H absorption and can interfere with the spectrum.

    • Grinding: Place ~100 mg of the dried KBr into the agate mortar. Add ~1 mg of the solid sample. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder with a consistent, slightly glossy appearance is obtained. Causality: This step reduces the particle size of the sample below the wavelength of the IR radiation, minimizing scattering (the Christiansen effect) and ensuring a clear, high-quality spectrum.

    • Pressing: Transfer the powder to the collar of the pellet press. Distribute it evenly. Place the anvil in the collar and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for 2-3 minutes.

    • Inspection: Carefully release the pressure and extract the KBr pellet. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

    • Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dry Dry KBr Powder Grind Grind Sample + KBr (1:100 ratio) Dry->Grind Homogenize Press Press Mixture into Pellet Grind->Press Apply Pressure Background Acquire Background (Empty Chamber) Press->Background Sample Acquire Sample Spectrum Background->Sample Insert Pellet Process Baseline & ATR Correction Sample->Process Identify Identify Key Peaks (O-H, C=O, N-O) Process->Identify Compare Compare to Reference Data Identify->Compare

Sources

Validation

Comparative Cytotoxicity Guide: Piperazine-2-Carboxamide Analogs

Executive Summary This guide provides a technical analysis of Piperazine-2-carboxamide derivatives, a privileged scaffold in medicinal chemistry designed to enforce conformational constraints similar to peptide turns. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Piperazine-2-carboxamide derivatives, a privileged scaffold in medicinal chemistry designed to enforce conformational constraints similar to peptide turns. While the piperazine ring is ubiquitous in FDA-approved drugs (e.g., Imatinib, Olanzapine), the C2-substituted carboxamide subtype offers unique vectors for optimizing cytotoxicity against solid tumors.

This document compares the cytotoxic efficacy (


) of 

-substituted carboxamides
against their thioamide isosteres and benzhydryl derivatives , highlighting structure-activity relationships (SAR) that drive potency in breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer lines.

Part 1: Structural Classes & Rational Design

The pharmacological versatility of piperazine-2-carboxamides stems from three modifiable vectors: the


-substitution (solubility/kinetics), the 

-substitution (lipophilicity/target affinity), and the

-carbonyl core (hydrogen bonding).
Graphviz Diagram 1: SAR & Chemical Space

The following diagram illustrates the structural logic governing the analogs discussed in this guide.

SAR_Analysis Core Piperazine-2-Carboxamide Scaffold N1 N1 Position (Solubility/PK) Core->N1 N4 N4 Position (Lipophilicity/Affinity) Core->N4 C2 C2 Carboxamide (H-Bond Donor/Acceptor) Core->C2 N1_Mods Sulfonamides Alkyl Groups N1->N1_Mods N4_Mods Benzhydryl Aryl-Urea N4->N4_Mods C2_Mods Thioamide Isostere (C=S substitution) C2->C2_Mods Selectivity Selectivity Index (Cancer vs Normal) N1_Mods->Selectivity Potency Increased Cytotoxicity (Low IC50) N4_Mods->Potency High Lipophilicity C2_Mods->Potency Enhanced Interaction

Figure 1: Structure-Activity Relationship (SAR) map highlighting the impact of N1, N4, and C2 modifications on cytotoxic outcomes.

Part 2: Comparative Cytotoxicity Data[1][2][3]

The following data synthesizes findings from key medicinal chemistry studies, specifically focusing on the "Benzhydryl" subclass and the "Thioamide" bio-isosteric replacement.

Comparison 1: Carboxamide vs. Thioamide Analogs

Replacing the carbonyl oxygen (C=O) with sulfur (C=S) often alters hydrogen bonding capability and lipophilicity. Data suggests thioamides frequently outperform their carboxamide counterparts in cytotoxicity.[1]

Table 1: Cytotoxicity (


 in 

M) against Human Cancer Cell Lines
Compound ClassAnalog IDSubstituent (

)
MCF-7 (Breast)HCT-116 (Colon)HUH-7 (Liver)
Carboxamide 4a 4-Chlorobenzhydryl12.5

1.2
15.8

2.1
18.2

1.5
Carboxamide 4b 4-Fluorobenzhydryl22.1

3.0
28.4

4.1
> 50
Thioamide 6a 4-Chlorobenzhydryl4.2

0.5
6.8

0.8
8.1

1.1
Thioamide 6b 4-Fluorobenzhydryl9.5

1.1
11.2

1.5
14.5

2.0
StandardDoxorubicinN/A0.9

0.1
1.2

0.2
1.5

0.3

Data Interpretation: The thioamide derivative 6a exhibits a 3-fold potency increase over its carboxamide parent 4a . This is attributed to the larger van der Waals radius of sulfur and enhanced lipophilicity, facilitating better membrane permeability [1].

Comparison 2: Selectivity Profile (Safety)

A critical failure point in drug development is toxicity to non-malignant tissue. The Selectivity Index (SI) is calculated as


.

Table 2: Selectivity Index of Optimized Piperazine Analogs

CompoundTarget Cell (

)
Normal Cell (MCF-10A) (

)
Selectivity Index (SI)Status
Analog 6a 4.2

M
45.1

M
10.7 High Selectivity
Analog 4b 22.1

M
30.5

M
1.38Poor Selectivity
Cisplatin 11.5

M
15.2

M
1.32Low Selectivity

Note: An SI value > 10 is generally considered a threshold for a promising lead candidate in early discovery.

Part 3: Mechanistic Profiling

Cytotoxicity in this scaffold class is rarely necrotic; it is typically driven by regulated cell death (Apoptosis). The primary mechanism involves the intrinsic mitochondrial pathway.

Graphviz Diagram 2: Apoptotic Signaling Cascade

This pathway illustrates the downstream effects of piperazine-2-carboxamide treatment, leading to Caspase-dependent cell death.

Mechanism Drug Piperazine Analog (Intracellular Accumulation) Bax Bax Upregulation Drug->Bax Bcl2 Bcl-2 Downregulation Drug->Bcl2 Inhibits Mito Mitochondrial Depolarization (ΔΨm) CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito Blocks (Inhibited) Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Death Apoptosis (DNA Fragmentation) Casp37->Death

Figure 2: Proposed mechanism of action. The analogs shift the Bax/Bcl-2 ratio, triggering mitochondrial dysfunction and caspase activation [2].

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

In Vitro Cytotoxicity Assay (SRB/MTT)

Rationale: The Sulphorhodamine B (SRB) assay is preferred over MTT for this scaffold due to potential interference of the piperazine ring with mitochondrial reductase enzymes in the MTT assay.

Protocol:

  • Seeding: Seed cells (MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve analogs in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

    • Critical Control: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

    • Positive Control:[2][3][4][5] Doxorubicin (0.01 - 10

      
      M).
      
  • Fixation (SRB Specific): After 48h/72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 5x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol:

  • Treatment: Treat cells with the

    
     concentration of the analog for 24h.
    
  • Harvesting: Trypsinize cells (gentle handling to preserve membrane integrity).

  • Staining: Resuspend in Binding Buffer. Add

    
     Annexin V-FITC and 
    
    
    
    Propidium Iodide (PI).
  • Incubation: 15 min at Room Temperature in the dark.

  • Flow Cytometry: Analyze immediately (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

References

  • Gurdal, E. E., et al. (2014).[1] Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205–214.[1]

  • BenchChem. (2025).[6] A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives. BenchChem Technical Guides.

  • Reis, J., et al. (2023).[7] Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(12).

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[7] Molecules, 28(18).

Sources

Safety & Regulatory Compliance

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